5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N3/c1-13-5(7)3(2-11)4(12-13)6(8,9)10/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYPAFVQFQYTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with a suitable nitrile source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 1 can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, 5-thio-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and 5-alkoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Oxidation Reactions: Products include 5-chloro-1-formyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and 5-chloro-1-carboxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Reduction Reactions: Products include 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine.
Scientific Research Applications
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbonitrile derivatives are versatile scaffolds in medicinal and materials chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Reactivity and Stability: The trifluoromethyl (CF$_3$) group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methyl (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) or amino groups (e.g., Compound 26) . Chlorine at position 5 increases electrophilicity, making the compound more reactive in cross-coupling reactions than non-halogenated derivatives .
However, the CF$_3$ and Cl substituents are associated with enhanced binding to hydrophobic enzyme pockets in agrochemicals . Nitro-containing derivatives (e.g., 4a in ) show higher toxicity, likely due to redox-active nitro groups .
Physical Properties: Melting points vary significantly based on substituents. In contrast, amino-substituted analogs (e.g., 4a) have higher melting points due to intermolecular hydrogen bonds .
Synthetic Utility :
- The nitrile group at position 4 allows further functionalization (e.g., hydrolysis to amides or carboxylates), a feature shared with compounds like 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8) .
- Steric hindrance from phenyl groups (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile) may limit reactivity in bulky environments .
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C6H4ClF3N2
- Molecular Weight : 198.56 g/mol
- CAS Number : 128455-63-0
This compound features a pyrazole ring substituted with a chloro group, a methyl group, and a trifluoromethyl group, which contribute to its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the chloro and carbonitrile groups contribute to its binding affinity for target molecules.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially affecting pathways related to inflammation and cell signaling.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, show moderate antimicrobial activity. For instance, compounds in this class have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is being explored in various studies. Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. For example, related compounds demonstrated IC50 values in the low micromolar range against inflammatory pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., CF3) | Increases lipophilicity and binding affinity |
| Variation in carbon chain length | Alters enzyme selectivity and potency |
| Substitution at different positions on the pyrazole ring | Can enhance or diminish antimicrobial activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in therapeutic applications:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Results indicated that modifications similar to those found in this compound led to compounds with enhanced anti-inflammatory effects compared to standard NSAIDs .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various pyrazoles, finding that those with trifluoromethyl substitutions exhibited improved activity against gram-positive bacteria .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 80°C, H₂SO₄ catalyst | 65–70 | 90 |
| Chlorination | Cl₂ gas, RT, 12h | 85 | 95 |
| Trifluoromethylation | CF₃I, CuI, DMF | 75 | 97 |
Basic: Which spectroscopic methods are most effective for structural confirmation of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at δ ~110 ppm in ¹³C) and aromatic protons .
- IR : CN stretch (~2228 cm⁻¹) and CF₃ vibrations (~1130 cm⁻¹) confirm functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 238.02 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
SAR studies compare substituent effects on biological targets:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.5) .
- Chloro substitution : Increases electrophilicity, improving enzyme inhibition (e.g., IC₅₀ = 1.2 µM for 11β-HSD1) .
- Pyrazole core modifications : Replacing methyl with bulkier groups (e.g., tert-butyl) alters binding affinity .
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Modification | IC₅₀ (Enzyme) | Anticancer Activity (EC₅₀) |
|---|---|---|---|
| Parent | None | 1.2 µM | 8.5 µM |
| Analog A | -Cl → -Br | 0.9 µM | 6.2 µM |
| Analog B | -CF₃ → -CH₃ | >10 µM | >20 µM |
Advanced: What methodologies resolve contradictions in crystallographic and spectroscopic data during structural analysis?
Answer:
- X-ray crystallography : SHELX software refines bond lengths/angles (e.g., C-Cl = 1.73 Å vs. NMR-predicted 1.70 Å) .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) against experimental IR/NMR .
- Cross-validation : Compare XRD data with solid-state NMR to address polymorphism or disorder .
Basic: How can researchers assess the compound’s purity and stability under storage conditions?
Answer:
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to detect impurities (<1%) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of nitrile to amide .
- Storage : -20°C under argon prevents moisture absorption and decomposition .
Advanced: What in vitro assays evaluate the compound’s mechanism of action in anticancer research?
Answer:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) detects early/late apoptosis in HeLa cells .
- Enzyme inhibition : Fluorescence-based assays (e.g., tubulin polymerization inhibition at IC₅₀ = 3.4 µM) .
- Cellular uptake : LC-MS quantifies intracellular concentration (e.g., 12.5 µM after 24h exposure) .
Advanced: How do computational modeling approaches predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulates interactions with enzyme active sites (e.g., ΔG = -9.2 kcal/mol for 11β-HSD1) .
- MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å) .
- Pharmacophore modeling : Identifies critical features (e.g., nitrile as hydrogen bond acceptor) for lead optimization .
Basic: What are the compound’s key physicochemical properties relevant to experimental design?
Answer:
- Solubility : 2.3 mg/mL in DMSO; <0.1 mg/mL in water .
- logP : 2.1 (predicted), indicating moderate lipophilicity .
- Melting point : 92–100°C .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst recycling : Immobilized Cu catalysts reduce costs in trifluoromethylation .
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Advanced: What strategies identify degradation pathways and stabilize the compound in formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
